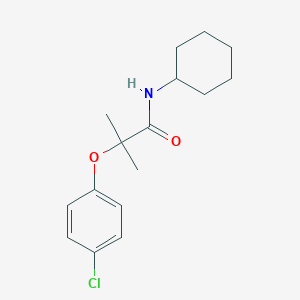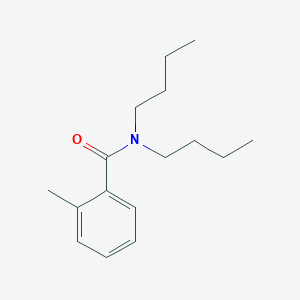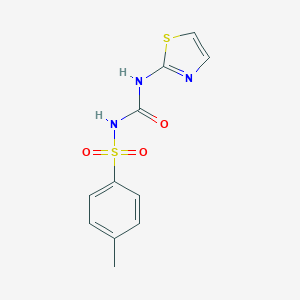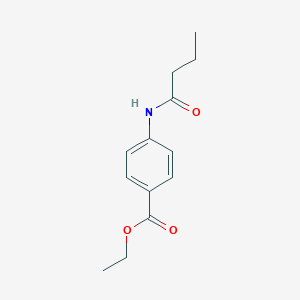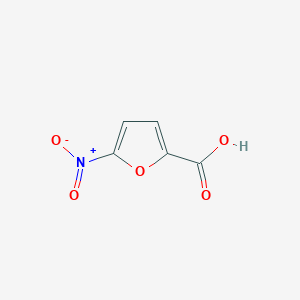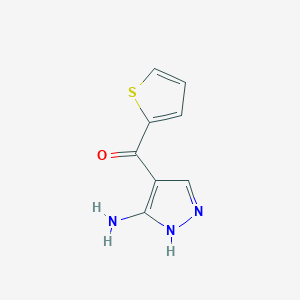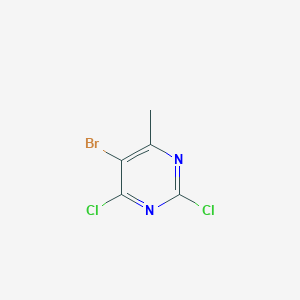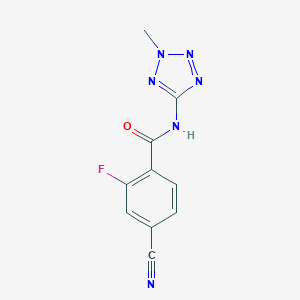
4-cyano-2-fluoro-N-(2-methyltetrazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyano-2-fluoro-N-(2-methyltetrazol-5-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
4-cyano-2-fluoro-N-(2-methyltetrazol-5-yl)benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent inhibitory activity against a wide range of enzymes, including tyrosine kinases and serine/threonine kinases. This makes it a promising candidate for the development of new drugs for the treatment of various diseases, such as cancer and inflammatory disorders.
Mecanismo De Acción
The mechanism of action of 4-cyano-2-fluoro-N-(2-methyltetrazol-5-yl)benzamide involves the inhibition of enzyme activity by binding to the active site of the enzyme. This results in the disruption of the enzyme's function, leading to the inhibition of various cellular processes, such as cell proliferation and differentiation.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-cyano-2-fluoro-N-(2-methyltetrazol-5-yl)benzamide are dependent on the specific enzyme being targeted. For example, inhibition of tyrosine kinases can lead to the inhibition of cell proliferation and migration, while inhibition of serine/threonine kinases can lead to the inhibition of cell cycle progression and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-cyano-2-fluoro-N-(2-methyltetrazol-5-yl)benzamide in lab experiments is its potent inhibitory activity against a wide range of enzymes. This makes it a valuable tool for studying the role of specific enzymes in various cellular processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-cyano-2-fluoro-N-(2-methyltetrazol-5-yl)benzamide. One area of interest is the development of new drugs based on this compound for the treatment of various diseases. Another area of interest is the identification of new enzymes that can be targeted by this compound, which could lead to the development of new therapies for a wide range of diseases. Additionally, further studies are needed to investigate the potential toxicity of this compound and its effects on various biological systems.
Conclusion:
In conclusion, 4-cyano-2-fluoro-N-(2-methyltetrazol-5-yl)benzamide is a promising compound with potential applications in various fields. Its potent inhibitory activity against a wide range of enzymes makes it a valuable tool for studying the role of specific enzymes in various cellular processes. Further studies are needed to fully understand the potential applications and limitations of this compound.
Métodos De Síntesis
The synthesis of 4-cyano-2-fluoro-N-(2-methyltetrazol-5-yl)benzamide involves the reaction of 4-cyano-2-fluorobenzoic acid with 2-methyl-5-amino-1H-tetrazole in the presence of a coupling agent, such as N,N'-carbonyldiimidazole. The resulting product is then purified through column chromatography to obtain a pure compound.
Propiedades
Número CAS |
578723-64-5 |
|---|---|
Nombre del producto |
4-cyano-2-fluoro-N-(2-methyltetrazol-5-yl)benzamide |
Fórmula molecular |
C10H7FN6O |
Peso molecular |
246.2 g/mol |
Nombre IUPAC |
4-cyano-2-fluoro-N-(2-methyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C10H7FN6O/c1-17-15-10(14-16-17)13-9(18)7-3-2-6(5-12)4-8(7)11/h2-4H,1H3,(H,13,15,18) |
Clave InChI |
XIMYRGLARDSQQY-UHFFFAOYSA-N |
SMILES |
CN1N=C(N=N1)NC(=O)C2=C(C=C(C=C2)C#N)F |
SMILES canónico |
CN1N=C(N=N1)NC(=O)C2=C(C=C(C=C2)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



